molecular formula C10H7BrClN5O B13026535 (2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile

(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile

Cat. No.: B13026535
M. Wt: 328.55 g/mol
InChI Key: RTQLCJZWFFFJGP-SYZQJQIISA-N
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Description

(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile is a synthetic organic compound that belongs to the class of imidazo[4,5-c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile typically involves multi-step organic reactions. The starting materials might include 7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridine and appropriate reagents for the formation of the oxime and nitrile functionalities. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its biological activity and potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine derivatives: Compounds with similar core structures but different substituents.

    Oxime derivatives: Compounds containing the oxime functional group.

    Nitrile derivatives: Compounds with nitrile functionalities.

Uniqueness

(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H7BrClN5O

Molecular Weight

328.55 g/mol

IUPAC Name

(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile

InChI

InChI=1S/C10H7BrClN5O/c1-2-17-8-6(11)5-14-9(12)7(8)16-10(17)18-15-4-3-13/h4-5H,2H2,1H3/b15-4+

InChI Key

RTQLCJZWFFFJGP-SYZQJQIISA-N

Isomeric SMILES

CCN1C2=C(C(=NC=C2Br)Cl)N=C1O/N=C/C#N

Canonical SMILES

CCN1C2=C(C(=NC=C2Br)Cl)N=C1ON=CC#N

Origin of Product

United States

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